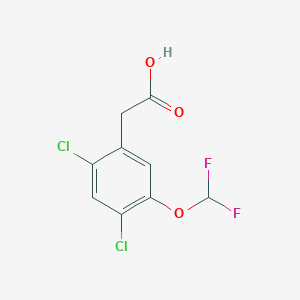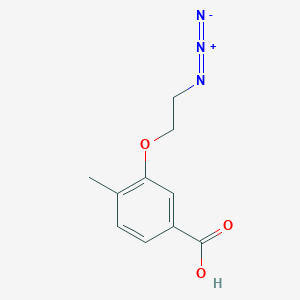
2-(But-2-ynyloxy)isonicotinoyl chloride
Overview
Description
2-(But-2-ynyloxy)isonicotinoyl chloride is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . This compound is known for its unique structure, which includes an isonicotinoyl chloride moiety linked to a but-2-ynyloxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-(But-2-ynyloxy)isonicotinoyl chloride typically involves the reaction of isonicotinoyl chloride with but-2-yn-1-ol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Chemical Reactions Analysis
2-(But-2-ynyloxy)isonicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-(But-2-ynyloxy)isonicotinoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(But-2-ynyloxy)isonicotinoyl chloride involves its ability to react with various functional groups. In biological systems, it can modify hydroxyl groups on steroids, enhancing their detection and analysis . The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules it interacts with.
Comparison with Similar Compounds
2-(But-2-ynyloxy)isonicotinoyl chloride can be compared with other isonicotinoyl derivatives, such as isonicotinoyl hydrazones . These compounds share a common isonicotinoyl moiety but differ in their functional groups and applications. For example, isonicotinoyl hydrazones are known for their antimycobacterial activity, while this compound is more commonly used in chemical synthesis and derivatization reactions.
Similar compounds include:
Isonicotinoyl hydrazones: Used for their antimycobacterial properties.
Isonicotinic esters: Utilized in various synthetic applications.
Properties
IUPAC Name |
2-but-2-ynoxypyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-3-6-14-9-7-8(10(11)13)4-5-12-9/h4-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTBXTDQMQURFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CC(=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-[2-(4-chloro-2-iodophenoxy)ethyl]benzoate](/img/structure/B1410922.png)
![1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride](/img/structure/B1410924.png)

![[3-(2-Azidoethoxy)phenyl]acetic acid](/img/structure/B1410928.png)






